molecular formula C24H17I2N3O4S2 B11543252 methyl 4-({[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate

methyl 4-({[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11543252
M. Wt: 729.4 g/mol
InChI Key: QJSFQZUJHIHDEL-UHFFFAOYSA-N
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Description

METHYL 4-[2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a benzoate ester, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multi-step organic reactionsThe final steps involve the formation of the benzoate ester and the acetylation of the amine group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reactions while minimizing side products .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

METHYL 4-[2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The hydroxy-diiodophenyl group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H17I2N3O4S2

Molecular Weight

729.4 g/mol

IUPAC Name

methyl 4-[[2-[[6-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H17I2N3O4S2/c1-33-23(32)13-2-4-16(5-3-13)28-21(30)12-34-24-29-19-7-6-17(10-20(19)35-24)27-11-14-8-15(25)9-18(26)22(14)31/h2-11,31H,12H2,1H3,(H,28,30)

InChI Key

QJSFQZUJHIHDEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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